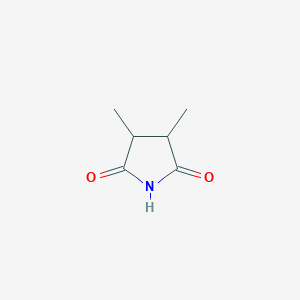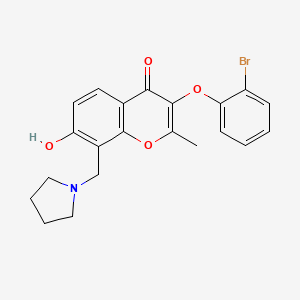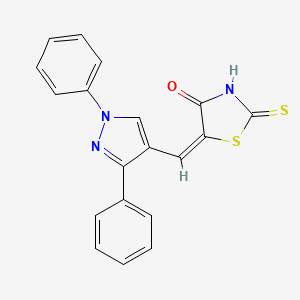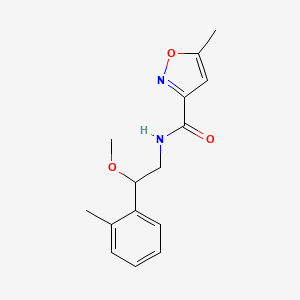
3,4-二甲基吡咯烷-2,5-二酮
描述
3,4-Dimethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 33425-47-7 . It has a molecular weight of 127.14 and its IUPAC name is 3,4-dimethyl-2,5-pyrrolidinedione .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethylpyrrolidine-2,5-dione is C6H9NO2 . Its InChI Code is 1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) .Physical And Chemical Properties Analysis
3,4-Dimethylpyrrolidine-2,5-dione is a powder with a molecular weight of 127.14100 . Its exact mass is 127.06300 and it has a LogP value of 0.24380 .科学研究应用
光化学性质
3,4-二甲基吡咯烷-2,5-二酮衍生物的光化学反应性已被广泛研究。在 Ihlefeld 和 Margaretha (1992) 进行的研究中,该化合物的衍生物被证明参与各种光化学反应,如 [2 + 2] 光环加成和光还原。N-取代基的存在显着影响这些光化学行为,突出了该化合物在光化学应用中的潜力 Ihlefeld & Margaretha, 1992。
磺化反应
Seitz 和 Needham (1983) 描述了 N-甲基-3,3-二甲基吡咯烷-2,5-二酮的一磺化和双磺化的条件。他们的研究探讨了溶剂、碱和亲电试剂等各种因素对产物分布的影响,表明该化合物在磺化反应中的作用 Seitz & Needham, 1983。
转化为马来酰亚胺
Yan 等人。(2018) 发现反式-3,4-二羟基吡咯烷-2,5-二酮可以通过甲苯磺酰化转化为马来酰亚胺,这一发现对有机合成和理解吡咯烷-2,5-二酮的性质具有意义 Yan et al., 2018。
抗炎活性
Chien 等人。(2008) 从樟芝中分离出新的化合物,包括吡咯烷-2,5-二酮的衍生物,这些衍生物对巨噬细胞介导的反应表现出显着的抗炎作用 Chien et al., 2008。
抗炎剂的合成
Paprocka 等人。(2022) 合成了新的 3,4-二甲基-1H-吡咯-2,5-二酮衍生物,研究了它们的结构和生物学特性,包括抗炎活性。这项研究进一步强调了该化合物的药物化学应用 Paprocka et al., 2022。
缓蚀
Chafiq 等人。(2020) 探讨了吡咯烷-2,5-二酮衍生物在酸性溶液中对低碳钢腐蚀的抑制性能。他们的研究结果表明在材料化学中的应用,特别是在防腐中 Chafiq et al., 2020。
安全和危害
未来方向
属性
IUPAC Name |
3,4-dimethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDOXQYWUITYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)
![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)